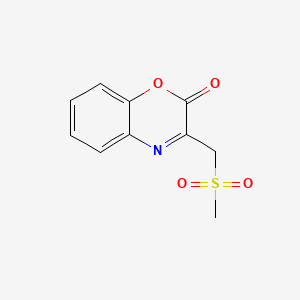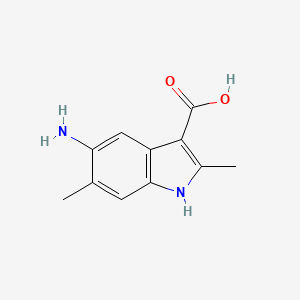
5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials might include 2,6-dimethylphenylhydrazine and a suitable carboxylic acid derivative. The reaction conditions often require refluxing in methanol with a strong acid like methanesulfonic acid .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions to introduce amino groups. Large-scale synthesis may also involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in various biochemical pathways and as a potential inhibitor of enzymes.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2-methylindole: Known for its psychoactive properties.
2,3-Dimethylindole: Used in the synthesis of dyes and pigments.
Uniqueness
5-Amino-2,6-dimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-amino-2,6-dimethyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-5-3-9-7(4-8(5)12)10(11(14)15)6(2)13-9/h3-4,13H,12H2,1-2H3,(H,14,15) |
InChI Key |
JSYCBBHYUGUZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=C(N2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


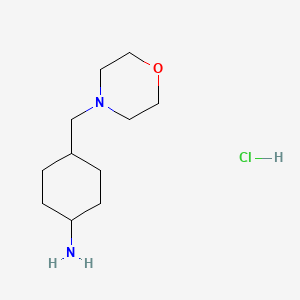
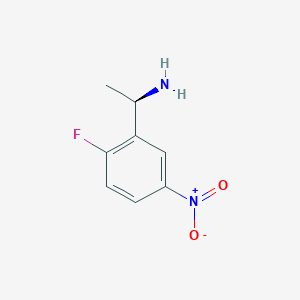
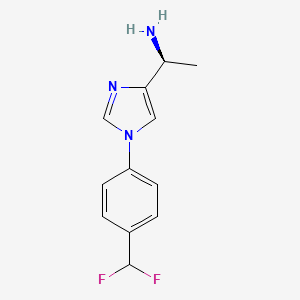

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
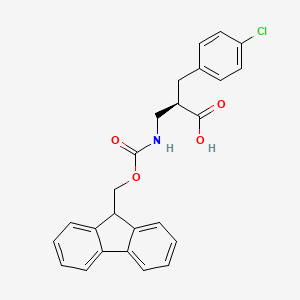
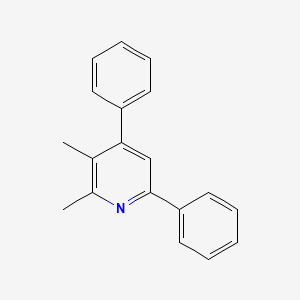
![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
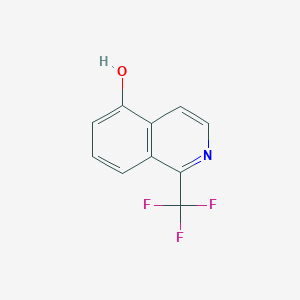
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
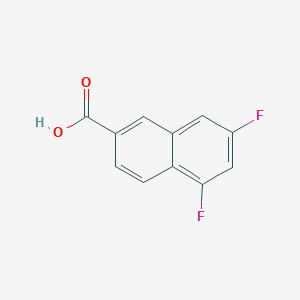
![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)

